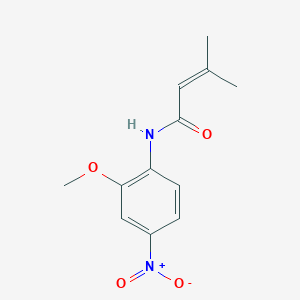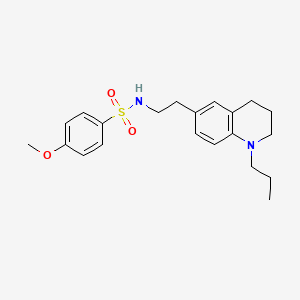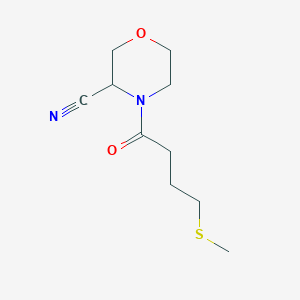
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide, also known as MNMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide is not fully understood, but it is believed to involve the generation of ROS, which can lead to oxidative stress and cell death. N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumor cells and to reduce the production of inflammatory cytokines in cells. Additionally, N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a variety of conditions, which makes it a useful tool for studying ROS and other oxidative stress-related processes. However, one limitation of using N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide is its potential toxicity, which can vary depending on the concentration used and the type of cells being studied.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another potential application is as a tool for studying oxidative stress and its role in various diseases. Additionally, N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide may have potential as a therapeutic agent for other conditions, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully understand the potential applications of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide and its mechanism of action.
Synthesemethoden
The synthesis of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide involves the reaction of 2-methoxy-4-nitrobenzaldehyde with 3-methyl-2-butanone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential anti-cancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(2)6-12(15)13-10-5-4-9(14(16)17)7-11(10)18-3/h4-7H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOICKJONVWZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B2386752.png)
![4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2386755.png)
![8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2386756.png)

![4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2386760.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(1-pyrrolidinyl)-4(1H)-quinolinone](/img/structure/B2386762.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2386765.png)
![4-(2-ethoxybenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2386766.png)
![Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2386767.png)
![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2386768.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2386772.png)